1-Hexadecanol, 2-amino-, (2R)-
Description
Contextual Significance of Long-Chain Chiral Amino Alcohols
Long-chain chiral amino alcohols represent a fundamentally important class of organic compounds. Their significance stems from their dual nature: a long, lipophilic alkyl chain and a hydrophilic, chiral headgroup containing amino and hydroxyl functionalities. This amphiphilic structure is a key feature of sphingoid bases, such as sphingosine (B13886), which are the foundational components of sphingolipids. uni-koeln.de Sphingolipids are not merely structural elements of eukaryotic cell membranes; they are also critical players in a multitude of cellular processes, including signal transduction, cell growth, proliferation, and apoptosis. uni-koeln.denih.gov
In the realm of synthetic chemistry, chiral amino alcohols are highly prized as key intermediates, or synthons, for the construction of complex, optically pure molecules. nih.govnih.gov Their stereocenters provide a scaffold for building molecules with specific three-dimensional arrangements, a critical requirement for many pharmaceuticals and bioactive natural products. researchgate.netfrontiersin.org The development of methods for their enantioselective synthesis is a major focus of research, employing both biocatalytic routes with enzymes like transaminases and chemical strategies. nih.govresearchgate.netmdpi.com
The biological activities associated with long-chain amino alcohols are diverse and significant. As analogues of natural sphingoid bases, they can interact with and modulate the enzymes of sphingolipid metabolism. researchgate.net This has led to their investigation for potential therapeutic applications, with studies reporting immunosuppressive, anti-inflammatory, and cytotoxic activities for various members of this class. researchgate.net Their potential in cancer research is particularly notable, as the pathways they influence are often dysregulated in malignant cells. nih.govull.esnih.gov
Overview of Key Research Domains for (2R)-2-Amino-1-hexadecanol
Research involving (2R)-2-Amino-1-hexadecanol and its related structures is primarily concentrated in the areas of advanced organic synthesis and biochemical pathway exploration.
Synthetic Chemistry: The primary challenge and area of interest in this domain is the stereocontrolled synthesis of the molecule. Researchers have developed various strategies to produce enantiomerically pure long-chain amino alcohols. researchgate.netnih.gov One documented method for preparing a protected form of (2R)-2-Amino-1-hexadecanol involves the catalytic hydrogenation of an unsaturated precursor derived from the amino acid serine. arkat-usa.orgumich.edu This type of synthesis is crucial for producing specific stereoisomers needed for biological studies and as building blocks for more complex targets. nih.gov The development of efficient synthetic routes allows for the creation of structural analogues to probe structure-activity relationships. researchgate.net
| Property | Value | Reference |
| Compound Name | (2R)-2-(tert-Butoxycarbonylamino)-1-hexadecanol | arkat-usa.orgumich.edu |
| Appearance | White solid | arkat-usa.orgumich.edu |
| Melting Point | 51-54 ºC | arkat-usa.orgumich.edu |
| Specific Rotation [α]D | +8.5 (c 1.0, CHCl3) | arkat-usa.orgumich.edu |
Biochemical Research: In biochemistry, (2R)-2-Amino-1-hexadecanol serves as a structural analogue of natural sphingoid bases like sphinganine (B43673) (dihydrosphingosine). uni-koeln.deresearchgate.net These analogues are invaluable tools for investigating the complex pathways of sphingolipid metabolism. nih.gov By introducing these synthetic molecules into biological systems, researchers can study the specificity and function of key enzymes such as ceramidases and ceramide synthases, which are central to the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P). nih.gov Given the established link between dysregulated sphingolipid metabolism and diseases like cancer, these studies are critical for identifying new therapeutic targets. nih.govnih.gov Furthermore, the long alkyl chain of (2R)-2-Amino-1-hexadecanol makes it a mimetic of lipid components, useful for studying lipid-protein interactions and membrane dynamics. researchgate.net
Structure
3D Structure
Properties
CAS No. |
184850-77-9 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
(2R)-2-aminohexadecan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3/t16-/m1/s1 |
InChI Key |
MNGRWBQCRJBGSJ-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](CO)N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for 2r 2 Amino 1 Hexadecanol and Its Stereoisomers
Foundational Synthetic Strategies for 2-Amino-1-Alkanols
The construction of the 2-amino-1-alkanol motif is central to the synthesis of sphingolipids and their analogs. researchgate.net General strategies often involve the manipulation of chiral precursors or the stereocontrolled introduction of the amino and hydroxyl functionalities.
The chiral pool, consisting of readily available, enantiomerically pure natural products like amino acids and carbohydrates, serves as a valuable source for asymmetric synthesis. researchgate.netmdpi.com L-serine, in particular, is a common and effective precursor for the synthesis of 2-amino-1-alkanols due to its inherent stereochemistry, which can be translated to the target molecule. ingentaconnect.comresearchgate.net
The general strategy involves using an L-serine derivative, such as 3-benzyloxy-2-(tert-butoxycarbonylamino)propanal (a protected serinal), as a chiral aldehyde. This aldehyde can then undergo chain extension reactions, such as a Wittig-type olefination, to introduce the long aliphatic chain. Subsequent reduction of the newly formed double bond and deprotection steps yield the desired (2R)-2-amino-1-alkanol. arkat-usa.org For instance, the reaction of protected serinal with a suitable phosphonium (B103445) ylide introduces the C13 alkyl chain, and subsequent catalytic hydrogenation affords the saturated amino alcohol. arkat-usa.org This approach leverages the C2 stereocenter of serine to establish the (2R) configuration in the final product.
In nature, the biosynthesis of sphingoid bases also begins with L-serine, which condenses with a fatty acyl-CoA, typically palmitoyl-CoA. wikipedia.orgwikipedia.orglibretexts.org This biological pathway, catalyzed by the enzyme serine palmitoyltransferase, underscores the fundamental role of serine as a chiral building block for these structures. libretexts.orgnih.gov
Table 1: Example of Chiral Pool Synthesis from a Serine Derivative arkat-usa.org
| Step | Reactants | Product | Key Transformation |
|---|---|---|---|
| 1 | 3-Benzyloxy-2-(tert-butoxycarbonylamino)propanal, Tridecyltriphenylphosphonium bromide, n-BuLi | (4R)-4-(tert-Butoxycarbonylamino)-5-benzyloxy-1-hexadecene | Wittig olefination |
| 2 | (4R)-4-(tert-Butoxycarbonylamino)-5-benzyloxy-1-hexadecene, Pd/C, H₂ | (2R)-2-(tert-Butoxycarbonylamino)-1-hexadecanol | Catalytic hydrogenation and hydrogenolysis |
Olefination reactions, particularly the Wittig reaction and its variants like the Horner-Wadsworth-Emmons reaction, are powerful tools for forming the carbon-carbon double bond that is often a key feature in sphingosine-related syntheses. researchgate.net These methods are used to connect a chiral headgroup, often derived from an amino acid, to the long aliphatic tail. arkat-usa.org
For example, a chiral aldehyde, such as a protected L-serinal, can be reacted with a long-chain alkylphosphonium ylide (e.g., n-tetradecyltriphenylphosphonium bromide) to form an alkene. arkat-usa.orggoogle.com The geometry of the resulting double bond (E or Z) can often be controlled by the reaction conditions and the nature of the ylide. This unsaturated intermediate can then be stereoselectively reduced to yield the desired saturated 2-amino-1-alkanol. nih.gov This strategy is highly versatile, as it allows for the synthesis of various sphingoid bases by simply changing the alkyl chain of the phosphonium ylide. orgsyn.org A Horner-Wittig reaction using a chiral glyceroylmethylphosphonate has also been successfully applied in the formal synthesis of D-erythro-C18-sphingosine. oup.com
Reductive transformations are a cornerstone in the synthesis of amino alcohols. Two primary approaches are the reduction of α-amino ketones and the reductive amination of α-hydroxy ketones. colab.ws
The enantioselective reduction of α-amino ketones provides a direct route to chiral β-amino alcohols. nih.govnih.gov This can be achieved using chiral catalysts, such as chiral N,N'-dioxide-metal complexes with a reducing agent like potassium borohydride, to afford products in high yields and enantioselectivities. nih.gov Similarly, asymmetric transfer hydrogenation of unprotected α-amino ketones using ruthenium-diamine catalysts is an efficient method that avoids the need for protecting groups, thereby streamlining the synthetic process. acs.org
Reductive amination offers another powerful pathway. This method involves the reaction of a 2-keto-1-alkanol (an α-hydroxy ketone) with ammonia (B1221849) or a primary amine in the presence of a reducing agent and a hydrogenation catalyst (e.g., promoted nickel or cobalt). google.commasterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine. masterorganicchemistry.com Biocatalytic approaches using engineered amine dehydrogenases have also been developed for the asymmetric reductive amination of α-hydroxy ketones, providing excellent stereoselectivity under mild conditions. frontiersin.orgwiley.com
Table 2: Reductive Transformation Approaches to 2-Amino-1-Alkanols
| Method | Starting Material | Key Intermediate | Key Transformation |
|---|---|---|---|
| Asymmetric Ketone Reduction | α-Amino ketone | N/A | Chiral catalyst-mediated reduction of the ketone. nih.gov |
| Reductive Amination | α-Hydroxy ketone | Imine/Iminium ion | Formation of an imine followed by reduction. google.commasterorganicchemistry.com |
Oxidative methods can also be employed to generate the 1,2-amino alcohol functionality, most notably through the aminohydroxylation of alkenes. The Sharpless asymmetric aminohydroxylation is a powerful reaction that installs both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step. This reaction typically uses a chiral ligand (derived from dihydroquinine or dihydroquinidine) in the presence of an osmium catalyst and a nitrogen source (like a chloramine-T derivative). While highly effective for certain substrates, its application can sometimes be limited by regioselectivity issues.
Another approach involves the oxidative coupling of simpler precursors. For example, an iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols can form α-carbonyl N,O-acetals, which are related structures. acs.org While not a direct synthesis of 2-amino-1-alkanols, these oxidative C-H functionalization strategies highlight the ongoing development of novel methods in this field. acs.org Additionally, quinone-catalyzed oxidative deformylation can convert 1,2-amino alcohols into imines, representing a transformation of the amino alcohol moiety itself. beilstein-journals.org
Enantioselective and Stereocontrolled Synthesis of (2R)-2-Amino-1-hexadecanol
To obtain (2R)-2-amino-1-hexadecanol with high enantiomeric purity, methods that exert precise control over the formation of the chiral center at C2 are essential. Asymmetric synthesis using chiral auxiliaries is a classic and reliable strategy. ingentaconnect.com
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgnih.gov An N-acyl oxazolidinone can be enolized and then reacted with an electrophile. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thus inducing asymmetry. wikipedia.org While widely used for alkylation and aldol (B89426) reactions, this principle can be adapted for the synthesis of amino acid precursors.
In the context of sphingosine (B13886) synthesis, an asymmetric aldol addition using a bislactim ether derived from the dipeptide cyclo-(L-Val-Gly) as a chiral auxiliary has proven effective. d-nb.info The lithiated bislactim ether undergoes a highly diastereoselective aldol reaction with an aldehyde like (2E)-hexadecenal. The chiral auxiliary controls the facial selectivity of the addition, leading to the desired erythro stereochemistry. Subsequent hydrolysis removes the auxiliary and reveals a protected amino acid ester, which is then reduced to the target amino alcohol. d-nb.info This method is powerful as it can be adapted to produce all four possible stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary. d-nb.info
Biocatalytic and Chemoenzymatic Strategies
The convergence of biological catalysts with traditional organic synthesis, known as chemoenzymatic synthesis, offers powerful and sustainable routes to complex molecules like (2R)-2-amino-1-hexadecanol and its analogs. mdpi.com These strategies leverage the high selectivity of enzymes for specific transformations, often under mild conditions. nih.gov
Chemoenzymatic approaches have been effectively used in the synthesis of various sphingosine and glycosphingolipid precursors. constructor.university One prominent strategy involves the use of one-pot multienzyme (OPME) reactions. For instance, a highly efficient chemoenzymatic method for creating glycosphingolipids has been reported where a chemically synthesized lactosyl sphingosine undergoes enzymatic extension. rsc.org This process uses sequential OPME reactions for glycosylation in aqueous solutions, followed by a simple acylation step to yield the target glycosyl ceramide. rsc.org Similarly, OPME strategies have been employed to attach various sialic acid variants onto lactosyl sphingosine to produce multiple GM3 sphingosides with high yields (85–95%). mdpi.com
Enzyme-catalyzed kinetic resolutions are another cornerstone of this approach. For example, chiral precursors to antiviral prodrugs have been successfully resolved using enzymatic kinetic resolution. worktribe.com Aldolases, a class of enzymes that form C-C bonds, are particularly useful. They can be used to produce amino alcohols, which are precursors for important pharmaceuticals. frontiersin.org The development of engineered enzymes through protein engineering and process optimization continues to broaden the scope of chemoenzymatic synthesis, making it a greener and more efficient alternative to purely chemical methods. mdpi.com Thioesterase (TE) domains, which are involved in the macrocyclization step in the biosynthesis of nonribosomal peptides and polyketides, have also been harnessed in chemoenzymatic strategies to produce macrocyclic natural products. beilstein-journals.org
Table 1: Examples of Chemoenzymatic Reactions in Sphingolipid Synthesis
| Product/Target | Enzymatic Step | Key Enzymes/Method | Finding | Reference |
|---|---|---|---|---|
| Glycosyl Ceramide | Glycosylation | One-Pot Multienzyme (OPME) Reactions | Efficient glycosylation in aqueous solution followed by simple acylation. | rsc.org |
| GM3 Sphingosides | Sialylation | One-Pot Multienzyme (OPME) Reactions | High yields (85-95%) for attaching sialic acid variants to lactosyl sphingosine. | mdpi.com |
| Chiral Amino Alcohols | C-C Bond Formation | Aldolases | Used to generate chiral amino alcohol building blocks for pharmaceuticals. | frontiersin.org |
| Macrocyclic Peptides | Macrocyclization | Thioesterase (TE) Domains | TE domains catalyze the final macrocyclization step in the synthesis of complex natural products. | beilstein-journals.org |
Asymmetric Catalysis in C-C Bond Construction for Amino Alcohols
The stereoselective formation of carbon-carbon bonds is a fundamental challenge in the synthesis of vicinal amino alcohols. Asymmetric catalysis provides an efficient solution by creating one or two stereogenic centers during the C-C bond-forming step.
A key strategy is the asymmetric alkynylation of aldehydes. For example, the synthesis of D-ribo-phytosphingosine was achieved using a ProPhenol-catalyzed alkynylation of an unsaturated aldehyde. nih.govacs.orgacs.org This step was followed by asymmetric epoxidation and subsequent ring-opening to install the required stereocenters. nih.govacs.orgacs.org This method highlights the power of combining different catalytic asymmetric reactions in a single synthetic sequence. nih.gov
Asymmetric aldol reactions also play a crucial role in constructing the carbon framework of chiral alcohols. mdpi.com While often applied to the synthesis of chiral alcohols in general, the principles are directly applicable to amino alcohol precursors. Peptide catalysts, though often short peptides, have shown excellent enantioselectivity (up to 93%) in direct asymmetric aldol reactions. mdpi.com Another powerful method is the Mannich-type reaction, where nucleophilic additions of α-alkoxy enolates to imines can afford both syn and anti amino alcohols with high stereoselectivity, depending on the enolate used.
Table 2: Key Asymmetric C-C Bond Forming Reactions
| Reaction Type | Catalyst/Method | Substrates | Product | Significance | Reference |
|---|---|---|---|---|---|
| Asymmetric Alkynylation | ProPhenol | Unsaturated aldehyde, 1-Tetradecyne | Allylic propargylic alcohol | Key step in the synthesis of D-ribo-phytosphingosine. nih.govacs.orgacs.org | nih.govacs.orgacs.org |
| Asymmetric Aldol Reaction | Peptide catalysts | Acetone, 4-Nitrobenzaldehyde | Chiral aldol products | Demonstrates high enantioselectivity (up to 93%) for C-C bond formation. mdpi.com | mdpi.com |
| Mannich-type Reaction | α-alkoxy enolates | Imines | syn or anti amino alcohols | Provides access to different diastereomers with high control. |
Stereoselective Functional Group Introductions (e.g., Aminohydroxylation)
Introducing amino and hydroxyl groups onto an existing carbon skeleton with precise stereocontrol is a common and powerful strategy for synthesizing amino alcohols. The Sharpless Asymmetric Aminohydroxylation (AA) is a premier example of this approach. organic-chemistry.orgnih.govresearchgate.net
The Sharpless AA allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium catalyst, a chiral ligand (derived from dihydroquinine or dihydroquinidine), and a nitrogen source (such as a chloramine (B81541) salt). organic-chemistry.orgnih.gov This reaction is highly valued for its ability to create vicinal amino alcohols, which are important intermediates for many bioactive molecules. nih.gov The choice of ligand and nitrogen source can influence the regioselectivity of the reaction. For instance, in the case of cinnamates, using PHAL and AQN-derived ligands can lead to opposite regioselection. organic-chemistry.org The AA reaction has been successfully applied to the large-scale synthesis of the Taxol side chain and other complex targets. nih.govgoogle.com
Tethered aminohydroxylation (TA) is another effective strategy, where the nitrogen nucleophile is temporarily connected to the substrate. rsc.orgthieme-connect.com This intramolecular approach provides high levels of stereocontrol. A diastereoselective synthesis of D/L-erythro-sphingosine employed a tethered aminohydroxylation reaction as the key step to introduce the 2-amino and 3-hydroxy groups with the correct relative stereochemistry. thieme-connect.com Similarly, a general synthesis of sphingosine, safingol, and phytosphingosines utilized tethered aminohydroxylation in combination with Sharpless kinetic resolution. rsc.org
Other methods include the stereoselective aminohydroxylation of an allylic carbamate (B1207046) to form pinane-based 2-amino-1,3-diols, which are analogs of sphingosine. researchgate.netresearchgate.net The Overman rearrangement of allylic trichloroacetimidates has also been used as a key step in synthesizing D-erythro-sphinganine and D-ribo-phytosphingosine. imperial.ac.uk
One-Pot Synthetic Procedures for Amino Alcohol Derivatives
One-pot procedures, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. rsc.org
Several one-pot methods have been developed for the synthesis of amino alcohol derivatives. A novel one-pot process for synthesizing 1-aryl-2-aminoalkanol derivatives involves a cascade of C-H bond hydroxylation at the benzylic position followed by the reduction of a nitrile or amide group. rsc.org This method uses molecular oxygen as the oxidant and a hydride reagent as the reductant, providing a direct route to sterically hindered 1,2-amino alcohols. rsc.org
Another stereoselective one-pot process transforms common β-hydroxy amino acids, like threonine, into various 1,2-amino alcohols. nih.gov This decarboxylation-alkylation procedure replaces the carboxyl group with alkyl, allyl, or aryl groups in high yields while retaining the stereochemistry of the starting material. nih.gov
Chemoenzymatic syntheses are also frequently designed as one-pot cascades. For instance, the synthesis of boceprevir, an antiviral drug, was significantly improved by a one-pot chemoenzymatic process that combined an engineered monoamine oxidase (MAO-N) for asymmetric amine oxidation with a subsequent chemical cyanation step. nih.gov Similarly, the synthesis of aspergillomarasmine derivatives was achieved through a one-pot biocatalytic cascade involving direct biocatalytic and chemical alkylation. nih.gov These integrated approaches highlight the power of combining different catalytic regimes in a single pot to streamline complex syntheses. nih.gov
Synthetic Routes to Key Intermediates and Precursors
The efficient synthesis of (2R)-2-amino-1-hexadecanol and its analogs often relies on the strategic preparation of key chiral intermediates and precursors. cognitoedu.org A common and cost-effective approach is to start from readily available chiral molecules. thieme-connect.com
D-ribo-phytosphingosine, which is commercially available from yeast fermentation, is a popular starting material for the synthesis of D-erythro-sphingosine. thieme-connect.comacs.orgnih.govthieme-connect.com A key transformation in this route is the selective conversion of the 3,4-vicinal diol of phytosphingosine (B30862) into the characteristic E-allylic alcohol of sphingosine. acs.orgnih.govthieme-connect.com This is often achieved via a cyclic sulfate (B86663) intermediate. thieme-connect.comacs.orgnih.govthieme-connect.com The use of a non-nucleophilic protecting group, such as trifluoroacetamide, for the 2-amino functionality is crucial to prevent undesired side reactions during the elimination step. thieme-connect.com This process is highly selective and suitable for large-scale synthesis. thieme-connect.com
Another important precursor is the (E)-α,β-unsaturated ester. acs.org An efficient synthesis of phytosphingosines and phytoceramides starts from 1-hexadecene. The process involves osmium-catalyzed asymmetric dihydroxylation, conversion to a cyclic sulfate intermediate, and regioselective α-azidation. acs.org
Carbohydrates, such as D-galactose, also serve as valuable starting points due to their inherent chirality. A total synthesis of D-erythro-sphingosine was accomplished starting from D-galactose, proceeding through an azidosphingosine intermediate to yield a highly pure final product. nih.gov
Table 3: Common Precursors and Key Intermediates
| Precursor/Intermediate | Starting Material | Key Transformation | Product | Significance | Reference |
|---|---|---|---|---|---|
| Cyclic Sulfate Intermediate | D-ribo-Phytosphingosine | Selective transformation of the 3,4-vicinal diol | D-erythro-Sphingosine | Cost-effective route from a commercially available starting material. thieme-connect.comacs.orgnih.govthieme-connect.com | thieme-connect.comacs.orgnih.govthieme-connect.com |
| Azidosphingosine Intermediate | D-Galactose | Multi-step chirospecific method | D-erythro-Sphingosine | Utilizes the chiral pool of carbohydrates to build the target molecule. nih.gov | nih.gov |
| Cyclic Sulfate Intermediate / α-Azido Ester | 1-Hexadecene | Asymmetric dihydroxylation, conversion to cyclic sulfate, azidation | Phytosphingosine | De novo synthesis allowing access to various stereoisomers. acs.org | acs.org |
| (E)-α,β-unsaturated enal | 1-Tetradecyne / (4-Methoxyphenoxy)acetaldehyde | Horner-Wadsworth-Emmons (HWE) olefination | D-ribo-Phytosphingosine | Construction of a key aldehyde intermediate for subsequent asymmetric alkynylation. nih.govacs.org | nih.govacs.org |
Derivatives and Analogues of 2r 2 Amino 1 Hexadecanol
Synthesis and Structural Diversity of Amino Alcohol Derivatives
The presence of two reactive functional groups, the amino (-NH₂) and the hydroxyl (-OH) groups, allows for selective modifications to create N-substituted and O-substituted derivatives.
The amino group of (2R)-2-amino-1-hexadecanol is a primary nucleophile, readily undergoing acylation reactions with activated carboxylic acids (such as acid chlorides or anhydrides) to form amide bonds. This process, known as N-acylation, is a common strategy for creating derivatives with varied properties. A well-established method for this transformation is the Schotten-Baumann reaction, which involves the condensation of an amino acid (or amino alcohol) with a carboxylic acid chloride in an alkaline aqueous solution. google.com This method is widely used for the industrial synthesis of N-acyl amino acids. google.comresearchgate.net
The synthesis typically involves reacting (2R)-2-amino-1-hexadecanol with a fatty acyl chloride (R-COCl) in the presence of a base to yield the corresponding N-acyl-2-amino-1-hexadecanol derivative. The nature of the 'R' group can be systematically varied to create a library of compounds for structure-activity relationship studies.
Enzymatic methods also offer a green and highly selective alternative for the synthesis of N-acyl amino acid amides. nih.gov Lipases and proteases can catalyze the formation of the amide bond under mild conditions, often with high chemo- and regioselectivity, avoiding the need for protecting groups and the use of harsh reagents. nih.gov
Table 1: Examples of N-Acylation Reactions for Amino Alcohols/Acids This table is illustrative of general synthetic methods.
| Reactant 1 | Reactant 2 (Acylating Agent) | Reaction Type | Product Type | Reference |
| Amino Acid | Fatty Acyl Chloride | Schotten-Baumann Condensation | N-Acyl Amino Acid | researchgate.net |
| Amino Acid | Carboxylic Acid | Enzymatic (Lipase) | N-Acyl Amino Acid Amide | nih.gov |
| (R)-2-amino-3-methylsulfanyl-propionic acid | Boc Anhydride, then Hexadecylamine | Amide Coupling (EDCI/HOBt) | N-Hexadecyl-propionamide derivative | nih.gov |
The primary hydroxyl group of (2R)-2-amino-1-hexadecanol can be targeted to form esters or ethers, leading to O-substituted derivatives. O-acylation, or esterification, is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid or coupling agent.
Selective O-acylation in the presence of an amino group can be challenging due to the competitive nucleophilicity of the amine. researchgate.net However, various strategies have been developed to achieve O-selectivity, including the use of specific catalysts or protecting the amino group temporarily. researchgate.net For structurally related β-hydroxy-α-amino acids, it has been shown that O-acylated derivatives can be synthesized and used as building blocks in peptide synthesis without significant risk of the acyl group migrating from the oxygen to the nitrogen atom. beilstein-journals.org
For example, a general synthesis would involve the protection of the amino group of (2R)-2-amino-1-hexadecanol (e.g., as a Boc-carbamate), followed by esterification of the hydroxyl group with a desired carboxylic acid. The final step would be the deprotection of the amino group to yield the O-acyl derivative.
Integration into Complex Molecular Architectures
The bifunctional nature and defined stereochemistry of (2R)-2-amino-1-hexadecanol make it an ideal building block for the synthesis of more complex bioactive molecules, particularly those mimicking natural lipids.
Sphingolipids are a critical class of lipids in eukaryotic cell membranes, characterized by a sphingoid base backbone, which is a long-chain aliphatic amino alcohol. nih.govnih.gov The structure of (2R)-2-amino-1-hexadecanol is closely related to sphinganine (B43673) (dihydrosphingosine), which is (2S,3R)-2-amino-1,3-octadecanediol. Due to this structural similarity, (2R)-2-amino-1-hexadecanol and its derivatives serve as crucial precursors for the synthesis of various sphingolipid analogues.
These synthetic analogues are instrumental in studying sphingolipid metabolism, signaling pathways, and their roles in disease. researchgate.net For instance, efficient and highly enantioselective methods have been developed to prepare bioactive sphingolipids like phytosphingosine (B30862) and phytoceramides starting from precursors like 1-hexadecanol (B1195841). acs.org By modifying the stereochemistry or the length and functionalization of the alkyl chain, chemists can create probes to investigate the specific functions of natural sphingolipids and develop potential therapeutic agents that modulate their pathways. The synthesis of these analogues often involves stereocontrolled steps to introduce additional functional groups, such as the C3-hydroxyl group characteristic of many natural sphingoid bases. acs.org
Lipopeptides are molecules composed of a lipid moiety covalently linked to a peptide chain. This combination of a hydrophobic lipid and a hydrophilic peptide gives them amphiphilic properties, enabling them to interact with cell membranes and exert a range of biological activities. tandfonline.com Many lipopeptides are potent antibiotics, antifungals, and immune modulators. tandfonline.comnih.gov
The long hexadecyl chain and the reactive amino group of (2R)-2-amino-1-hexadecanol make it a suitable lipid tail for incorporation into synthetic lipopeptides. The amino group can serve as the point of attachment to the N-terminus of a peptide chain, or the entire amino alcohol can be used to acylate an amino acid within a peptide sequence. For example, the synthesis of certain Toll-like receptor 2 (TLR2) agonists involves the esterification of a peptide-like structure with 1-hexadecanol to introduce the necessary lipid component. nih.gov Similarly, lipophilic oligopeptides have been synthesized through the esterification of an amino acid with 1-hexadecanol. google.com These synthetic strategies allow for the creation of novel lipopeptides with tailored properties, where the lipid portion, derived from structures like (2R)-2-amino-1-hexadecanol, is critical for membrane anchoring and biological function. thieme-connect.de
Structure-Activity Relationship (SAR) Studies for Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogues) and evaluating how changes in their chemical structure affect their biological activity. unilag.edu.ng For analogues of (2R)-2-amino-1-hexadecanol, SAR studies typically explore the impact of modifications to the alkyl chain, the amino group, and the hydroxyl group.
Key questions addressed in SAR studies of related long-chain molecules include:
Alkyl Chain Length: How does varying the length of the C16 chain (e.g., C12, C14, C18) affect membrane interaction and biological potency?
N-Acylation: How does the nature of the acyl group attached to the nitrogen (e.g., length, branching, unsaturation) influence activity? In studies of synthetic lipopeptide adjuvants, modifying the fatty acid acyl moiety was a key strategy to investigate their interaction with TLR2. nih.gov
Functional Groups: What is the importance of the primary alcohol? Would replacing it with other groups (e.g., an ether, a carboxylic acid) enhance or diminish activity?
Stereochemistry: How critical is the (2R) configuration for biological activity? Comparing the activity of different stereoisomers is a common practice.
For example, in a series of thiazolidine-4-carboxylic acid amides, derivatives with long alkyl chains, such as the hexadecylamide, showed potent anticancer activity. nih.gov In another study on TLR2-agonist lipopeptides, it was found that the position and orientation of ester carbonyls, derived from lipid alcohols, were critical for activity. nih.gov These examples, while not directly on (2R)-2-amino-1-hexadecanol, illustrate the principles of how systematic structural modifications of long-chain lipoamino compounds are used to understand and optimize their biological function.
Chirality, Stereochemistry, and Enantiomeric Purity in Research on 2r 2 Amino 1 Hexadecanol
Fundamental Importance of Stereochemistry in Biological Systems
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is of paramount importance in biological systems. solubilityofthings.com This is because biological systems, such as the human body, are themselves chiral environments. Enzymes, receptors, and other biological macromolecules are composed of chiral building blocks like L-amino acids, creating specific three-dimensional structures. libretexts.orgyoutube.com This inherent chirality means that these biological entities often interact differently with the two enantiomers (mirror-image isomers) of a chiral molecule. solubilityofthings.com
The concept that a molecule's shape dictates its function is a fundamental principle in biochemistry and pharmacology. solubilityofthings.com The interaction between a drug or a bioactive molecule and its biological target is often likened to a lock and key, where only a key of the correct shape (the specific enantiomer) can fit into the lock (the receptor or enzyme active site). This specificity can lead to one enantiomer of a chiral compound exerting a desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, cause undesirable or toxic effects. solubilityofthings.comresearchgate.net
In the context of long-chain amino alcohols like (2R)-2-amino-1-hexadecanol, the specific (2R)-configuration is crucial for its intended biological function. arkat-usa.org The spatial orientation of the amino and hydroxyl groups on the chiral center directly influences how the molecule binds to and interacts with its biological targets. Therefore, the synthesis and use of the enantiomerically pure (2R) form are essential to ensure the desired biological activity and to avoid any potential off-target effects that could arise from the presence of its (2S)-enantiomer.
Methodologies for Enantiomeric Excess Determination
Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. masterorganicchemistry.com Accurate determination of e.e. is crucial in the synthesis and quality control of chiral compounds like (2R)-2-amino-1-hexadecanol.
Chiral Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating and quantifying enantiomers. phenomenex.comscas.co.jp The principle behind this method is the formation of transient diastereomeric complexes between the enantiomers in the sample and the chiral selector of the CSP. phenomenex.com These diastereomeric complexes have different stabilities, leading to differential retention times and, thus, separation of the enantiomers. phenomenex.com
Various types of CSPs are available, including those based on Pirkle phases (functionalized amino acids), cyclodextrins, and proteins. phenomenex.com For the separation of amino alcohols, columns with Pirkle-type or cyclodextrin-based CSPs are often effective. phenomenex.comscas.co.jp The choice of the mobile phase is also critical and is typically optimized through a screening process to achieve the best resolution between the enantiomeric peaks. phenomenex.com The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for the calculation of the enantiomeric excess. thieme-connect.de
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IC) |
| Mobile Phase | A mixture of solvents like Hexane/Ethanol |
| Flow Rate | Typically around 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Controlled, for example, at 40°C |
Spectroscopic Methods for Chiral Purity Assessment (e.g., NMR, CD)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). fordham.edumdpi.com These resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. fordham.edu For amino alcohols, chiral carboxylic acids or their derivatives are common CDAs. fordham.edu Alternatively, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. photophysics.comjascoinc.com Enantiomers have mirror-image CD spectra. nih.gov While a pure enantiomer will show a characteristic CD spectrum, a racemic mixture (equal amounts of both enantiomers) will be CD-silent. masterorganicchemistry.com The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. photophysics.com This technique is particularly useful for monitoring the formation of specific structures, such as helices in peptides, which can be influenced by the chirality of their constituent amino acids. nih.gov
Techniques for Absolute Configuration Assignment
Determining the absolute configuration, the actual three-dimensional arrangement of atoms at a chiral center (designated as R or S), is a critical step in characterizing a chiral molecule. libretexts.org
X-ray Crystallography Applications
Single-crystal X-ray diffraction is considered the most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netnih.govresearchgate.net This technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by the electrons of the atoms in the crystal can be used to distinguish between the two possible enantiomeric structures. researchgate.net For this method to be successful, a high-quality single crystal of the compound is required. researchgate.net In cases where the molecule itself contains only light atoms (like carbon, hydrogen, oxygen, and nitrogen), the anomalous scattering effect can be weak. researchgate.net To overcome this, the molecule can sometimes be co-crystallized with a compound containing a heavier atom. researchgate.net The Flack parameter, derived from the X-ray diffraction data, is a key indicator of the correctness of the assigned absolute configuration, with a value close to 0 confirming the assignment. researchgate.netox.ac.uk
Spectroscopic and Chemical Correlation Methods
Spectroscopic Methods: While not a standalone method for absolute configuration determination without a reference, Circular Dichroism (CD) can be used to correlate the configuration of an unknown compound to that of a known compound. nih.gov If two similar molecules exhibit similar CD spectra, it can be inferred that they have the same absolute configuration. encyclopedia.pub However, this method requires careful selection of reference compounds and is most reliable for structurally similar molecules. tcichemicals.com
Biological Interactions and Biochemical Pathway Studies Involving 2r 2 Amino 1 Hexadecanol
Investigation of Molecular Recognition and Binding with Biological Macromolecules
The specific stereochemistry of sphinganine (B43673) is crucial for its recognition and interaction with various enzymes. Sphingosine (B13886) kinases (SPHK), for instance, catalyze the phosphorylation of sphingoid bases. SPHK1 acts on D-erythro-sphingosine and, to a lesser extent, on sphinganine. uniprot.orguniprot.org It does not, however, effectively phosphorylate other stereoisomers like D,L-threo-dihydrosphingosine, highlighting the specific molecular recognition based on the erythro configuration. uniprot.orguniprot.org
Studies on sphingosine-dependent kinases (SDKs) have revealed that their activation is highly specific to D-erythro-sphingosine and its derivatives, with minimal effect from L-threo-sphingosine. nih.gov This specificity suggests a well-defined binding pocket in these enzymes that accommodates the particular spatial arrangement of the hydroxyl and amino groups in the erythro isomer. The substrates for these kinases are often molecular chaperones, such as heat shock proteins and calreticulin, indicating a role for sphinganine in cellular stress responses and protein folding homeostasis. nih.gov
Furthermore, the enzyme neutral ceramidase (nCDase) is competitively inhibited by L-erythro-sphingosine, demonstrating direct interaction with the enzyme's active site. nih.gov This interaction underscores the importance of the sphingoid base structure in modulating the activity of enzymes central to sphingolipid metabolism.
Table 1: Documented Interactions of (2R)-2-Amino-1-hexadecanol with Biological Macromolecules
| Macromolecule | Type of Interaction | Functional Consequence |
|---|---|---|
| Sphingosine Kinase 1 (SPHK1) | Substrate | Phosphorylation to sphinganine-1-phosphate. uniprot.orguniprot.org |
| Sphingosine-Dependent Kinases (SDKs) | Activator | Phosphorylation of molecular chaperones. nih.gov |
Role in Biological Membrane Interactions and Properties
As a sphingolipid precursor, sphinganine plays a significant role in the properties of biological membranes. Sphingolipids, in general, are known to cluster with cholesterol to form lipid rafts, which are ordered membrane microdomains involved in signal transduction and protein sorting. molbiolcell.orgfrontiersin.org
Elevated levels of sphinganine can alter membrane dynamics. Studies have shown that an accumulation of sphinganine can lead to a decrease in membrane fluidity and an increase in membrane permeability. mdpi.com This is consistent with its structure, which includes a small polar head group capable of forming hydrogen bond networks, similar to ceramides (B1148491). mdpi.com These interactions can induce membrane rigidification. nih.gov The resulting lateral phase separation between more rigid, sphinganine-rich domains and the surrounding fluid membrane can create structural defects, leading to increased permeability. mdpi.comnih.gov
This effect on membrane properties is critical for cellular function. For example, in hepatic cells, the accumulation of sphinganine has been shown to disrupt polarized membrane trafficking, which is essential for cell polarity and differentiation. molbiolcell.org The proper organization of membrane domains is crucial for the correct sorting and transport of proteins and lipids to their destination within the cell. molbiolcell.org
Influence on Cellular Processes and Components at the Molecular Level
At the molecular level, fluctuations in sphinganine concentrations can have profound effects on various cellular processes. The accumulation of sphinganine has been implicated in the disruption of cell polarity development by perturbing polarized membrane traffic from the subapical endosomal compartment (SAC), a key organelle in polarized plasma membrane recycling. molbiolcell.org
Sphingoid bases, including sphinganine, are involved in processes such as endocytosis. molbiolcell.org The inhibition of enzymes that process sphinganine, such as dihydroceramide (B1258172) synthase, leads to its accumulation and can dramatically affect cell surface dynamics. molbiolcell.org This provides a potential molecular mechanism for the toxic effects observed with inhibitors of this pathway, like the mycotoxin fumonisin B1. molbiolcell.org
Furthermore, the balance between sphinganine and other sphingolipids like ceramide and sphingosine-1-phosphate acts as a "sphingolipid rheostat" that determines cell fate, influencing decisions between cell growth, differentiation, and apoptosis. ahajournals.orgkoreascience.kr For instance, while ceramide and sphingosine are often associated with apoptosis, sphinganine's role is more complex, primarily serving as a biosynthetic precursor whose accumulation can be disruptive. nih.govmolbiolcell.org
Modulation of Key Biochemical Pathways (general mechanistic insights)
(2R)-2-Amino-1-hexadecanol is a central molecule in the de novo sphingolipid biosynthesis pathway. This pathway begins with the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. frontiersin.orgnih.gov Sphinganine is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide. frontiersin.orgnih.gov
The levels of sphinganine are tightly regulated, as its accumulation, often caused by the inhibition of ceramide synthase by agents like fumonisin B1, can disrupt cellular homeostasis. molbiolcell.org This disruption highlights the importance of the regulated turnover of sphinganine for normal cell function. molbiolcell.org
Sphinganine can also be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (S1P), although it is a less favored substrate than sphingosine. uniprot.orguniprot.org S1P is a potent signaling molecule with its own set of receptors, adding another layer to the regulatory network. nih.gov The interconversion between ceramide, sphingosine, and sphinganine, and their phosphorylated derivatives, forms a complex network that modulates signaling pathways controlling cell growth, apoptosis, and differentiation. nih.govahajournals.org
Table 2: Role of (2R)-2-Amino-1-hexadecanol in Key Biochemical Pathways
| Pathway | Role of (2R)-2-Amino-1-hexadecanol | Key Enzymes Involved | Downstream Products |
|---|---|---|---|
| De Novo Sphingolipid Synthesis | Essential Intermediate | 3-ketosphinganine reductase, Ceramide synthase. frontiersin.org | Dihydroceramide, Ceramide. frontiersin.org |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship studies emphasize the critical importance of the specific stereochemistry and structural features of sphingoid bases for their biological activity. The natural D-erythro stereochemistry of sphinganine and sphingosine is essential for their recognition by enzymes and for their proper metabolic processing. rug.nl
Studies using fluorescently labeled ceramide analogs have shown that only those with the natural D-erythro stereochemistry are efficiently metabolized to complex sphingolipids and correctly targeted to the Golgi apparatus. rug.nl Analogs with other stereochemistries, such as L-threo, are poorly metabolized and tend to accumulate in the endoplasmic reticulum. rug.nl This demonstrates that the enzymes of the sphingolipid metabolic pathway are highly stereospecific.
The length of the fatty acid chain attached to the sphingoid base also plays a role in the activity of the resulting ceramide. nih.gov However, the core structure of the sphingoid base itself, particularly the (2R) configuration, is a primary determinant of its interaction with proteins and its role in membrane structure. For example, in studies of avocadyne, a related lipid with a similar head group, the (2R,4R)-stereochemistry was found to be critical for its biological activity, including its ability to bind to target proteins. nih.gov This reinforces the principle that the specific three-dimensional arrangement of functional groups is paramount for molecular recognition in biological systems. nih.gov
Advanced Research Applications of 2r 2 Amino 1 Hexadecanol
Utility as Chiral Building Blocks in Complex Organic Synthesis
The enantiomerically pure nature of (2R)-2-amino-1-hexadecanol makes it an excellent chiral building block, or synthon, for the stereocontrolled synthesis of complex natural products, particularly bioactive sphingolipids. nih.govdiva-portal.org Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which is critical for their function in cell membranes and signaling pathways. nih.govuni-koeln.de The (2R) configuration of the amino group is a common feature in many naturally occurring sphingoid bases. uni-koeln.de
Researchers have developed efficient synthetic routes to complex sphingolipids, such as phytosphingosine (B30862) and various ceramides (B1148491), utilizing precursors that establish the core structure of (2R)-2-amino-1-hexadecanol. For instance, a highly stereocontrolled synthesis of D-erythro-4,5-dihydrosphingosine (also known as sphinganine) has been achieved starting from 1-hexadecanol (B1195841). acs.org This multi-step process involves creating a cyclic sulfate (B86663) intermediate, which allows for the precise and regioselective introduction of an azide (B81097) group that is later reduced to the required amine at the C-2 position, thereby constructing the characteristic amino alcohol backbone. acs.org This strategy provides access to the desired configurations at the critical stereocenters of the sphingoid chain. acs.org
The synthesis of unnatural amino acids and other long-chain 2-amino alcohols has also been developed from readily available chiral precursors like serine, demonstrating the modularity of these synthetic approaches. arkat-usa.org These methods underscore the value of the 1,2-amino alcohol motif in constructing a diverse array of complex molecules for biological study.
Table 1: Examples of Complex Molecules Synthesized from (2R)-2-Amino-1-hexadecanol Precursors
| Target Molecule | Class of Compound | Key Synthetic Strategy | Significance |
|---|---|---|---|
| D-erythro-4,5-Dihydrosphingosine (Sphinganine) | Sphingoid Base | Synthesis from 1-hexadecanol via a cyclic sulfate intermediate and regioselective azidation. acs.org | A core precursor in the de novo biosynthesis of most sphingolipids. nih.gov |
| D-erythro-4,5-Dihydroceramide | Ceramide | In situ N-acylation following the reduction of the azide intermediate derived from 1-hexadecanol. acs.org | A fundamental signaling lipid involved in apoptosis, cell growth, and differentiation. nih.gov |
| D-ribo-Phytosphingosine | Sphingoid Base (Phytoceramide precursor) | Asymmetric dihydroxylation of an unsaturated ester followed by conversion to a cyclic sulfate and azidation. acs.org | A major sphingoid base in plants, fungi, and mammals, with roles in skin barrier function. |
| (2R)-2-(tert-Butoxycarbonylamino)-1-hexadecanol | Protected Amino Alcohol | Wittig-type olefination of a serine-derived aldehyde followed by hydrogenation. arkat-usa.org | A versatile intermediate for synthesizing various sphingolipid analogues and unnatural amino acids. arkat-usa.org |
Applications in Asymmetric Catalysis and Reagent Design
The field of asymmetric catalysis leverages chiral molecules to control the stereochemical outcome of chemical reactions, which is crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. beilstein-journals.orgresearchgate.net Chiral 1,2-amino alcohols are a privileged class of structures used extensively in the design of catalysts and chiral reagents. frontiersin.org They can act as ligands that coordinate to a metal center, creating a chiral environment that directs the approach of substrates, or they can function directly as organocatalysts. nih.govcsic.es
While specific, widespread applications of (2R)-2-amino-1-hexadecanol itself as a catalyst are not extensively documented in mainstream literature, its structural features make it a strong candidate for such roles. The vicinal amino and hydroxyl groups can form stable five-membered chelate rings with various metal atoms, such as rhodium, ruthenium, or zinc. This chelation restricts the conformational flexibility of the catalyst, enhancing the transfer of chirality during reactions like asymmetric hydrogenation, alkylation, or additions of organometallic reagents to carbonyls. nih.govacs.org
The design of effective asymmetric catalysts often involves creating libraries of chiral ligands to screen for optimal reactivity and enantioselectivity. researchgate.net The modular nature of (2R)-2-amino-1-hexadecanol, with its modifiable amine and hydroxyl groups and a long lipophilic tail, allows for systematic tuning of its steric and electronic properties. This could be advantageous in developing catalysts for reactions in nonpolar media or for substrates containing long alkyl chains.
Table 2: Potential Asymmetric Catalysis Applications for (2R)-2-Amino-1-hexadecanol Analogues
| Type of Asymmetric Reaction | Role of Amino Alcohol | Metal Center (if applicable) | Potential Advantage of Lipophilic Chain |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ligand | Ruthenium (Ru), Rhodium (Rh) | Increased solubility and stability in nonpolar solvents. |
| Enantioselective Addition of Dialkylzinc to Aldehydes | Chiral Ligand/Catalyst | Zinc (Zn) | Steric control and potential for micellar catalysis in aqueous/organic mixtures. |
| Asymmetric Aldol (B89426) or Michael Additions | Organocatalyst (via enamine/iminium activation) | N/A | Improved interaction with lipophilic substrates. |
| Asymmetric Allylation of Aldehydes | Chiral Ligand | Boron (B), Silicon (Si) | Enhanced diastereoselectivity through tailored steric hindrance. researchgate.net |
Development of Molecular Probes and Chemical Tools for Biological Research
Molecular probes are essential tools designed to detect, visualize, and isolate specific molecules, such as enzymes or receptors, within complex biological systems. nih.govepo.org The structural resemblance of (2R)-2-amino-1-hexadecanol to sphinganine (B43673), a key intermediate in sphingolipid metabolism, makes it an ideal scaffold for building chemical probes to investigate this critical pathway. nih.govuni-koeln.de Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, creating a high demand for tools to study the enzymes involved. nih.gov
By chemically modifying the (2R)-2-amino-1-hexadecanol structure, researchers can create powerful chemical tools. For example, attaching a fluorescent reporter group (e.g., a fluorophore like nitrobenzoxadiazole or boron-dipyrromethene) to the alkyl chain or the amino group can produce a fluorescent sphingolipid analogue. Such probes can be used in live-cell imaging to track the subcellular localization of sphingolipids or to monitor the activity of enzymes like ceramide synthases, which acylate the amino group to form ceramides.
Furthermore, incorporating a reactive group or a photo-crosslinker into the probe can enable activity-based protein profiling (ABPP). This technique allows for the covalent labeling and subsequent identification of active enzymes that bind to the probe. A probe based on (2R)-2-amino-1-hexadecanol could be used to identify novel regulators of sphingolipid metabolism or to screen for inhibitors of specific enzymes in the pathway. The introduction of amino acids or other functionalities can also modify the probe's properties for targeted applications in medicinal chemistry. frontiersin.orgnih.gov
Table 3: Potential Molecular Probes Based on the (2R)-2-Amino-1-hexadecanol Scaffold
| Probe Type | Modification | Biological Target/Process | Research Application |
|---|---|---|---|
| Fluorescent Analogue | Attachment of a fluorophore (e.g., NBD, BODIPY) | Ceramide synthases, lipid trafficking | Visualizing enzyme localization and lipid transport in living cells. |
| Activity-Based Probe | Incorporation of an electrophilic "warhead" or photo-crosslinker | Active sites of sphingolipid-metabolizing enzymes | Identifying and profiling enzyme activity for drug discovery. |
| Affinity-Based Probe | Immobilization on a solid support (e.g., beads) via the hydroxyl group | Sphingolipid-binding proteins | Isolating and identifying proteins that interact with sphingoid bases. |
| Metabolic Labeling Probe | Inclusion of a "clickable" chemical handle (e.g., an alkyne or azide) | De novo sphingolipid synthesis | Tracking the incorporation of the probe into complex sphingolipids within a cell. |
Analytical and Characterization Methodologies for 2r 2 Amino 1 Hexadecanol Research
Chromatographic Techniques for Separation and Analysis
Chromatography is fundamental to the analysis of (2R)-2-amino-1-hexadecanol, enabling its isolation from other lipids and metabolites prior to detection. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like (2R)-2-amino-1-hexadecanol, chemical derivatization is a necessary prerequisite to increase volatility. The hydroxyl and amino groups are typically converted to less polar ethers or esters, such as pentafluorobenzyl oxime derivatives or trimethylsilyl (B98337) (TMS) ethers. nih.govfoodb.ca
The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. karger.com GC-MS has been used to study sphingolipid bases and to quantify products of related enzymatic reactions, such as the aldehyde product of sphingosine-1-phosphate lyase activity. nih.govacs.org The identity of fatty acids bound to sphingosine (B13886) in ceramides (B1148491) can also be confirmed using GC-MS analysis. karger.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the foremost technique for sphingolipid analysis. nih.gov It offers high sensitivity and specificity and can analyze compounds like (2R)-2-amino-1-hexadecanol in their native form, often without the need for derivatization. mdpi.com
Various LC methods have been developed, employing different column chemistries and mobile phases to achieve optimal separation. nih.gov Reversed-phase columns, such as C8 and C18, are commonly used with gradient elution. nih.govjst.go.jp For instance, one method utilized a C8 column with a gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) to separate ten different sphingolipids. jst.go.jp Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied, offering good peak shapes and rapid analysis times for a broad spectrum of sphingolipid metabolites. nih.govnih.gov
The mass spectrometer, typically using electrospray ionization (ESI), detects the separated compounds. mdpi.com Selected reaction monitoring (SRM) on triple quadrupole mass spectrometers is a common approach that allows for the highly sensitive and selective quantification of precursor ions transitioning to specific product ions. jst.go.jplipidmaps.org For sphinganine (B43673), positive mode analysis of the (M+H)⁺ ion by MS/MS reveals characteristic fragmentation patterns, including single and double dehydration. lipidmaps.org
| LC Column | Mobile Phase | Analysis Time | Ionization/Detection | Reference |
|---|---|---|---|---|
| Capcell Pak C8 UG120 (5 µm, 100 mm × 1.5 mm) | A: 5 mmol/L ammonium formate in water (pH 4.0) B: 5 mmol/L ammonium formate in 95% acetonitrile (pH 4.0) | Not specified | Positive HESI-II, SRM | jst.go.jp |
| Interchim HILIC silica (B1680970) (1.8 µm, 50 × 2.1 mm) | A: Water with 0.2% formic acid and 200 mM ammonium formate B: Acetonitrile with 0.2% formic acid | 4.5 min | ESI-MS/MS | nih.gov |
| Reversed Phase C18 | Gradient conditions (not specified) | Not specified | LC-ESI-MS/MS | nih.gov |
| Hydrophilic-interaction chromatography | Not specified | 2.5 min | Negative-ion mode ESI-MS/MS | nih.gov |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a valuable technique for analyzing polar and charged metabolites, making it well-suited for compounds like (2R)-2-amino-1-hexadecanol. nih.gov In CE, charged molecules are separated in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge and size of the analyte. nih.gov
CE-MS has been successfully used in metabolomics studies to profile a wide range of compounds, including amino acids and lipids. nih.govresearchgate.net One study combining CE-MS with LC-MS for metabolic profiling identified sphinganine as one of the compounds that could help distinguish patient groups. nih.gov The technique is particularly advantageous when dealing with small sample volumes and for separating molecules that are challenging to retain on traditional LC columns. nih.gov
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of (2R)-2-amino-1-hexadecanol. These techniques provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure elucidation of organic molecules. acs.org For (2R)-2-amino-1-hexadecanol, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. ulisboa.ptarkat-usa.org
¹H NMR: The proton NMR spectrum displays signals corresponding to the different protons in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of these signals reveal the connectivity of atoms. For sphinganine, characteristic signals appear for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long alkyl chain, as well as for the protons on the carbons bearing the amino and hydroxyl groups. nih.govhmdb.ca
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the structure. This is useful for confirming the total number of carbons and identifying the functional groups present. ulisboa.ptarkat-usa.org
2D Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between nuclei. researchgate.net COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the signals in the ¹H and ¹³C spectra. nih.govresearchgate.net
| Nucleus | Solvent | Frequency | Reported Chemical Shifts (ppm) | Reference |
|---|---|---|---|---|
| ¹H | CD₃OD | 600 MHz | 0.91 (t), 1.29 (s, br), 1.31 (s), 1.39 (s), 1.53 (m), 2.71 (m), 3.47 (dd), 3.72 (dd) | nih.govhmdb.ca |
| ¹³C (from ¹H-¹³C HSQC) | CD₃OD | 600 MHz | 14.27, 23.68, 26.89, 30.65, 30.87, 33.03, 34.35, 58.10, 64.08, 73.85 | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between ions with the same nominal mass but different chemical formulas.
Techniques like ESI-Time-of-Flight (ESI-TOF) HRMS are used to confirm the identity of synthesized (2R)-2-amino-1-hexadecanol and its intermediates. acs.org By comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed formula, researchers can gain a high degree of confidence in the compound's identity. mdpi.com HRMS is also a critical tool in metabolomics for identifying unknown compounds in complex biological samples. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. msu.edu For (2R)-2-amino-1-hexadecanol, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its bonds. researchgate.net The key functional groups are the primary amine (-NH₂), the primary alcohol (-OH), and the long saturated hydrocarbon chain (C-H).
The analysis of related compounds, such as other long-chain alcohols and amino alcohols, helps in assigning the characteristic absorption bands. nih.govmasterorganicchemistry.comresearchgate.net The spectrum of 1-hexanol, for instance, shows a prominent broad peak for the O-H group around 3300 cm⁻¹. masterorganicchemistry.com The IR spectra of amino acids and other sphingolipids are also informative, revealing characteristic absorptions for N-H and C-H bonds.
Key expected absorption bands for (2R)-2-amino-1-hexadecanol include:
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
N-H Stretching: The primary amine group typically shows two medium-intensity peaks in the 3300-3500 cm⁻¹ region. These may overlap with the O-H band.
C-H Stretching: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long alkyl chain.
N-H Bending: An absorption of medium to strong intensity is expected around 1590-1650 cm⁻¹, which is characteristic of the scissoring vibration of the primary amine group.
C-O Stretching: A strong peak corresponding to the stretching vibration of the primary alcohol C-O bond is typically observed in the 1050-1150 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for (2R)-2-Amino-1-hexadecanol
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |
| N-H Stretch | Primary Amine | 3300-3500 | Medium, Sharp (two bands) |
| C-H Stretch (Alkyl) | Alkane Chain | 2850-2960 | Strong, Sharp |
| N-H Bend (Scissoring) | Primary Amine | 1590-1650 | Medium-Strong |
| C-O Stretch | Primary Alcohol | 1050-1150 | Strong |
Optical and Crystallographic Methods
Optical Rotation Measurements
Optical rotation is a critical technique for characterizing chiral molecules, such as (2R)-2-amino-1-hexadecanol, which possess a stereogenic center at the second carbon atom. libretexts.org Chiral compounds have the ability to rotate the plane of plane-polarized light, and this property is measured using a polarimeter. pdx.edu The magnitude and direction of this rotation are reported as the specific rotation ([α]), which is a characteristic physical property of a pure enantiomer under specific conditions of temperature, wavelength, solvent, and concentration. masterorganicchemistry.com
Table 3: Optical Rotation Data for (2R)-2-Amino-1-hexadecanol Analogues
| Compound | Specific Rotation ([α]D) | Conditions |
|---|---|---|
| (2R)-2-(tert-Butoxycarbonylamino)-1-hexadecanol | +8.5° | c 1.0, CHCl₃ |
| D-erythro-Sphingosine | -0.9° to -3.0° | c 1.0, CHCl₃ |
X-ray Diffraction Analysis
Although specific crystal structure data for (2R)-2-amino-1-hexadecanol has not been reported in the searched literature, the technique has been successfully applied to closely related and more complex sphingolipids, often in complex with proteins. pnas.orgnih.govrcsb.orgacs.org For example, the crystal structure of sphingosine-1-phosphate bound to an antibody has been determined, revealing details of its binding interactions. pnas.org If a suitable single crystal of (2R)-2-amino-1-hexadecanol were grown, XRD analysis would provide definitive proof of its (2R) stereochemistry and reveal how the long hydrocarbon chains pack in the solid state and the nature of the intermolecular hydrogen bonding network involving the amine and hydroxyl groups. researchgate.net
Future Research Directions and Unexplored Avenues
Innovations in Stereoselective Synthetic Strategies
The precise three-dimensional arrangement of atoms in (2R)-2-amino-1-hexadecanol is critical to its biological function. Consequently, the development of efficient and highly selective synthetic methods is paramount. While numerous strategies exist for synthesizing sphingosine (B13886) and its analogues, future research is focused on creating more practical, scalable, and versatile routes. thieme-connect.com The key challenge lies in the stereoselective construction of the 2-amino-1,3-diol moiety or related structures. beilstein-journals.org
Future innovations are likely to emerge from several key areas:
Novel Catalytic Systems: Research into new metal-based catalysts (e.g., Ruthenium, Vanadium, Palladium) and organocatalysts is expected to yield methods with higher efficiency and enantioselectivity. encyclopedia.pubchemie-brunschwig.ch Chemoenzymatic dynamic kinetic resolution, which combines a metal catalyst for racemization with a lipase (B570770) for enantioselective acylation, is a powerful tool for producing enantiomerically pure alcohols and amines. encyclopedia.pub
Advanced Biocatalysis: The use of engineered enzymes, such as transaminases, and whole-cell systems offers a green and highly selective alternative to traditional chemical methods. rsc.org These biocatalytic approaches can provide direct access to chiral vicinal amino alcohols from readily available precursors. rsc.org
Flow Chemistry and Automation: The integration of continuous flow processes can improve reaction efficiency, safety, and scalability. Automated synthesis platforms could accelerate the discovery of new synthetic routes and the generation of diverse analogue libraries for biological screening.
Utilizing Novel Chiral Pools: While carbohydrates like D-xylose have been successfully used as chiral starting materials, the exploration of other abundant and inexpensive chiral precursors, such as terpenes (e.g., pinane), could open up new synthetic pathways. thieme-connect.combeilstein-journals.org One-pot processes starting from common β-hydroxy amino acids are also a promising avenue for efficiently generating diverse 1,2-amino alcohol derivatives. nih.gov
| Synthetic Strategy | Key Features | Research Focus | Relevant Compounds |
| Carbohydrate Precursors | Utilizes readily available chiral carbohydrates (e.g., D-xylose) to establish stereocenters. thieme-connect.com | Improving efficiency for large-scale synthesis. | D-(+)-erythro-sphingosine |
| Sharpless Asymmetric Reactions | Employs Sharpless kinetic resolution or asymmetric dihydroxylation for stereocontrol. researchgate.net | Synthesis of diverse sphingosine analogues. | d-ribo-phytosphingosine, Sphinganine (B43673) |
| Pinane-Based Synthesis | Uses monoterpenes like (−)-α-pinene as a chiral backbone. beilstein-journals.org | Creating novel sphingosine analogues with lipophilic skeletons. | Pinane-based 2-amino-1,3-diols |
| Aza-Claisen Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement to construct the amino alcohol framework. nih.gov | Generating isomeric sphingoid bases for structure-activity relationship studies. | Isosphinganines |
| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) for kinetic resolution or direct synthesis. rsc.org | Developing greener and more selective manufacturing processes. | Chiral 1,2-amino alcohols |
Deeper Elucidation of Biological Mechanisms and Targets
(2R)-2-amino-1-hexadecanol is a structural analogue of sphinganine (dihydrosphingosine), a key intermediate in the biosynthesis of complex sphingolipids like ceramides (B1148491) and sphingosine-1-phosphate (S1P). acs.orggerli.com These lipids are not merely structural components of cell membranes but are also critical signaling molecules that regulate cell fate, including growth, differentiation, and apoptosis. beilstein-journals.orgacs.orgresearchgate.net
While it is known that sphingosine analogues can inhibit enzymes like protein kinase C (PKC) rndsystems.comtocris.commerckmillipore.com and sphingosine kinases (SPHKs) nih.gov, the full spectrum of their biological targets and mechanisms of action is not completely understood.
Future research should focus on:
Target Deconvolution: Employing advanced chemical proteomics and systems biology approaches to identify the complete set of protein binding partners for (2R)-2-amino-1-hexadecanol and its phosphorylated or acylated metabolites. This will move beyond known targets like PKC and SPHK to uncover novel interactions.
Pathway Analysis: Elucidating how this compound and its derivatives modulate the intricate network of sphingolipid metabolism. acs.org The "sphingolipid rheostat"—the balance between pro-apoptotic ceramides and pro-survival S1P—is a critical control point in cellular function, and understanding how exogenous amino alcohols influence this balance is a key research goal. researchgate.net
Stereochemistry and Activity: Systematically investigating how the specific stereochemistry at the C-2 position influences binding affinity and biological activity. Studies on related molecules have shown that specific stereoisomers are essential for interacting with protein targets. nih.gov
Subcellular Localization: Tracking the uptake, metabolism, and subcellular distribution of fluorescently-tagged analogues to understand where they accumulate and exert their effects within the cell.
| Biological Target/Process | Function | Research Direction |
| Protein Kinase C (PKC) | A family of enzymes controlling signal transduction, cell growth, and differentiation. rndsystems.comsigmaaldrich.com | Identifying which specific PKC isoforms are targeted and the functional consequences of inhibition. |
| Sphingosine Kinases (SPHKs) | Enzymes that phosphorylate sphingosine to form the signaling molecule S1P. nih.gov | Developing isoform-specific inhibitors and elucidating their therapeutic potential in cancer and inflammatory diseases. |
| Ceramide Synthases (CerS) | A family of enzymes that N-acylate the sphingoid base to form ceramides. nih.gov | Investigating how analogues serve as substrates or inhibitors to modulate the production of specific ceramide species. |
| Sphingolipid Metabolism | The entire network of pathways that synthesize and break down sphingolipids. acs.orgnih.gov | Mapping the metabolic fate of (2R)-2-amino-1-hexadecanol and its impact on the overall sphingolipidome. |
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry provides powerful tools to accelerate research by predicting molecular properties and interactions, thereby guiding synthetic efforts and biological testing. kallipos.gr For a molecule like (2R)-2-amino-1-hexadecanol, these methods can offer insights that are difficult to obtain through experimentation alone.
Future directions in this area include:
Predictive Modeling for Synthesis: Using quantum mechanics methods like Density Functional Theory (DFT) to model transition states and reaction pathways. nih.gov This can help in rationalizing the observed stereoselectivity of synthetic reactions and in designing new, more effective catalysts and reaction conditions. rsc.orghi.is
Molecular Docking and Dynamics: Simulating the binding of (2R)-2-amino-1-hexadecanol and a virtual library of its analogues to the active sites of known and putative protein targets (e.g., SPHKs, CerS, PKC). nih.gov These simulations can predict binding affinities and modes, helping to prioritize which analogues to synthesize for biological evaluation.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, streamlining the drug discovery process.
Membrane Interaction Studies: Using molecular dynamics simulations to model how these lipophilic molecules insert into and interact with lipid bilayers. This is crucial for understanding their effects on membrane properties and their availability to interact with intracellular enzymes. mdpi.com
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Synthetic Chemistry | Rationalize and predict the stereochemical outcome of synthetic reactions. nih.govhi.is |
| Molecular Docking | Drug Design | Predict the binding pose and affinity of analogues to protein targets. researchgate.net |
| Molecular Dynamics (MD) Simulations | Mechanistic Biology | Simulate the dynamic behavior of the compound within a protein active site or a cell membrane. researchgate.netnih.gov |
| QSAR Modeling | Lead Optimization | Develop predictive models for biological activity to guide the design of more potent analogues. |
Expanding Applications in Diverse Chemical and Biological Fields
The unique structure of (2R)-2-amino-1-hexadecanol—a chiral headgroup attached to a long lipid tail—makes it and its derivatives attractive candidates for a variety of applications beyond their role as simple metabolic intermediates.
Unexplored and expanding avenues for research include:
Therapeutic Agent Development: While related compounds have been explored, there is significant room to develop analogues of (2R)-2-amino-1-hexadecanol as novel therapeutics. Areas of high potential include oncology (targeting cancer cell proliferation) nih.govresearchgate.net, immunology (modulating autoimmune responses similar to fingolimod) beilstein-journals.orgnih.gov, and infectious diseases (as antiparasitic or antifungal agents). mdpi.com
Advanced Biomaterials: Incorporating these amino alcohols into larger molecular constructs, such as nucleolipids, could lead to new materials for drug and gene delivery. researchgate.net The self-assembling properties of these amphiphilic molecules can be harnessed to create novel nanoparticles, gels, and liposomes.
Chiral Building Blocks: The compound can serve as a versatile chiral scaffold in diversity-oriented synthesis to create complex molecular libraries for high-throughput screening. Its bifunctional nature (amine and alcohol) allows for the attachment of various chemical moieties.
Probes for Chemical Biology: Synthesizing analogues equipped with reporter tags (e.g., fluorophores, photo-crosslinkers, or "clickable" alkyne groups) can create powerful chemical tools. nih.gov These probes can be used to visualize sphingolipid trafficking, identify binding partners, and dissect metabolic pathways in living cells with high spatial and temporal resolution. nih.gov
| Application Field | Potential Use | Research Direction |
| Oncology | Antiproliferative agents. nih.gov | Design of analogues that selectively induce apoptosis in cancer cells by modulating sphingolipid pathways. |
| Immunology | Immunomodulatory drugs for autoimmune diseases like multiple sclerosis. nih.gov | Synthesis of analogues that target sphingosine-1-phosphate receptors or related pathways in the immune system. |
| Infectious Diseases | Antimicrobial or antiparasitic agents. mdpi.com | Investigation of activity against pathogens like Trypanosoma cruzi or pathogenic fungi. |
| Drug Delivery | Components of lipid nanoparticles (LNPs) or self-assembling nucleolipids. researchgate.net | Development of stimuli-responsive delivery systems for nucleic acids and other drugs. |
| Chemical Biology | Molecular probes to study sphingolipid biology. nih.gov | Creation of photoswitchable or clickable analogues to control and monitor lipid metabolism in real-time. |
Q & A
Q. How can 1-Hexadecanol be reliably identified and quantified in complex biological or environmental matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification. For example, in plant extracts, 1-Hexadecanol was detected at a retention time (RT) of 50.142 minutes, accounting for 0.41% of the total GC-MS chromatogram area . To enhance accuracy, combine retention indices with spectral matching and internal standards. Hexane extraction and solid-phase microextraction (SPME) are effective for isolating long-chain alcohols from biological samples, though SPME may underdetect low-volatility compounds compared to solvent-based methods .
Q. What are the key physicochemical properties of 1-Hexadecanol critical for experimental design?
Methodological Answer: Key properties include:
- Boiling point : 344 °C
- Thermal conductivity : Measured via transient methods (e.g., finite element modeling (FEM) analysis at 267 K) to assess phase-change material (PCM) performance .
- Heat capacity : Experimental data for liquid phases are available, with deviations in measurements noted at high temperatures (e.g., 1974 studies) . These properties guide solvent selection, temperature thresholds, and phase-behavior studies in separation processes .
Q. How is 1-Hexadecanol synthesized, and what purity standards are required for research-grade material?
Methodological Answer: Synthesis typically involves catalytic hydrogenation of fatty acids or ester derivatives. Purity (>99%) is critical for reproducibility in thermal or biochemical studies. Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify structural integrity and exclude contaminants like branched alkanes or alkenes .
Advanced Research Questions
Q. How does the hydroxyl group in 1-Hexadecanol influence its phase behavior in Fischer-Tropsch wax separation processes?
Methodological Answer: Supercritical extraction experiments reveal that the hydroxyl group increases polarity, altering solubility in nonpolar solvents like hexane. Comparative studies with hexadecane and 1-hexadecene show that 1-Hexadecanol exhibits lower miscibility due to hydrogen bonding, requiring higher pressures or co-solvents for efficient separation .
Q. What experimental evidence supports 1-Hexadecanol as a potential cancer biomarker, and how can contradictions in its biological abundance be resolved?
Methodological Answer: Despite low abundance in plant extracts (0.41% ), 1-Hexadecanol is detected in cancer-specific volatiles (e.g., melanoma biopsies ). To reconcile this, use headspace analysis with enhanced sensitivity (e.g., proton-transfer-reaction mass spectrometry) to detect trace volatile organic compounds (VOCs) in cell cultures or clinical samples. Contradictions may arise from matrix effects or metabolic pathway variability .
Q. What enzymatic pathways facilitate the biodegradation of 1-Hexadecanol, and how do intermediate products inform degradation efficiency?
Methodological Answer: Bacterial strains like Bacillus sp. AS3 metabolize 1-Hexadecanol via esterase activity (0.608 U/mL ). Key intermediates include 2-methyl-1-hexadecanol and carboxylic acids, detected via GC-MS. Monitor esterase kinetics and intermediate accumulation to optimize degradation conditions (e.g., pH, temperature) .
Q. How do thermal properties of 1-Hexadecanol affect its performance in phase-change materials (PCMs) for thermal management systems?
Methodological Answer: Thermal cycling experiments under forced convection show that 1-Hexadecanol stabilizes heat sink temperatures up to 120°C at 4000 W/m². Key metrics include:
- Cycle duration : 60–90 minutes for heating/cooling phases .
- Deviation analysis : FEM modeling validates experimental temperature profiles, with <5% deviation in solid-liquid transitions . Optimize PCM thickness and encapsulation to mitigate leakage at higher heat fluxes .
Data Contradiction Analysis
Q. Why does 1-Hexadecanol exhibit antioxidant activity despite its low abundance in plant extracts?
Methodological Answer: While 1-Hexadecanol constitutes only 0.41% in Ruellia brittoniana extracts , its hydroxyl group enables radical scavenging. Synergistic effects with other compounds (e.g., acetophenone) amplify antioxidant capacity. Use combinatorial assays (DPPH, FRAP) to quantify synergistic interactions and isolate contributions of individual components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
